molecular formula C11H22N2O2S B13226356 1-Ethyl-decahydroquinoline-8-sulfonamide

1-Ethyl-decahydroquinoline-8-sulfonamide

Cat. No.: B13226356
M. Wt: 246.37 g/mol
InChI Key: WEJXJTDMDMMTMY-UHFFFAOYSA-N
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Description

1-Ethyl-decahydroquinoline-8-sulfonamide is a chemical compound with the molecular formula C11H22N2O2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a decahydroquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-decahydroquinoline-8-sulfonamide typically involves the reaction of decahydroquinoline derivatives with sulfonamide reagents. One common method includes the alkylation of decahydroquinoline followed by sulfonation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity compound for research and development purposes .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-decahydroquinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-decahydroquinoline-8-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-decahydroquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. This compound may also interact with cellular receptors and signaling pathways, exerting its effects at the molecular level .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-decahydroquinoline-8-sulfonamide is unique due to its specific decahydroquinoline ring system, which distinguishes it from other sulfonamide compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H22N2O2S

Molecular Weight

246.37 g/mol

IUPAC Name

1-ethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-8-sulfonamide

InChI

InChI=1S/C11H22N2O2S/c1-2-13-8-4-6-9-5-3-7-10(11(9)13)16(12,14)15/h9-11H,2-8H2,1H3,(H2,12,14,15)

InChI Key

WEJXJTDMDMMTMY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2C1C(CCC2)S(=O)(=O)N

Origin of Product

United States

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